molecular formula C13H16ClN B2989622 (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride CAS No. 1310907-22-2

(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride

Cat. No.: B2989622
CAS No.: 1310907-22-2
M. Wt: 221.73
InChI Key: ZWWAPACDHFILNZ-VHICAWHZSA-N
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Description

The compound (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride is a bicyclic amine derivative with a rigid norbornene framework substituted by a phenyl group and an amine hydrochloride moiety. Its stereochemistry (1R,2S,3R,4S) defines its spatial arrangement, critical for interactions in enantioselective catalysis or biological systems. This compound is synthesized via enantioselective Diels-Alder reactions, as seen in related bicyclic structures .

Properties

IUPAC Name

(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9;/h1-7,10-13H,8,14H2;1H/t10-,11+,12+,13+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWAPACDHFILNZ-VHICAWHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C=C[C@@H]1[C@@H]([C@H]2C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride typically involves multiple steps, starting with the formation of the bicyclic framework. One common approach is the use of palladium-catalyzed reactions to construct the bicyclic structure. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the correct stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the amine group to a nitro group or other oxidized forms.

  • Reduction: : Reducing the nitro group to an amine or other reduced forms.

  • Substitution: : Replacing the phenyl group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reagents are hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).

  • Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitro derivatives, hydroxylamines.

  • Reduction: : Amines, amides.

  • Substitution: : Alkylated or acylated derivatives.

Scientific Research Applications

(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents/Modifications Stereochemistry Key Applications/Properties CAS Number References
(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride ~C₁₃H₁₆NCl Phenyl, amine hydrochloride 1R,2S,3R,4S Enantioselective synthesis intermediates 1310907-22-2*
rac-(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride ~C₁₃H₁₆NCl Racemic mixture of enantiomers 1R,2S,3R,4S (racemic) Comparative studies for stereochemical effects 1310907-22-2
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride C₈H₁₁NO₂·HCl Carboxylic acid, amine hydrochloride 1R,2S,3R,4S Chiral building block for peptidomimetics 179462-36-3
endo-2-Aminonorbornane hydrochloride C₇H₁₁N·HCl Unsubstituted bicyclic amine 1R,2S,4S Model for receptor-binding studies 65481-69-8
Methyl (1R,2S,3S,4S)-3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate C₁₅H₁₆O₂ Methyl ester, phenyl 1R,2S,3S,4S Catalytic Diels-Alder adducts (92% yield) Not provided

*CAS number corresponds to the racemic mixture; enantiopure form may differ.

Structural and Functional Insights:

Phenyl vs.

Stereochemical Impact : The (1R,2S,3R,4S) configuration distinguishes the target from racemic mixtures (e.g., rac-form in ), which exhibit reduced enantiomeric excess (ee) and altered bioactivity .

Amine Hydrochloride vs. Ester Groups : The hydrochloride salt improves solubility in polar solvents, whereas ester analogs (e.g., methyl ester in ) are intermediates for further functionalization .

Key Findings:

  • Diastereoselectivity : Substituted bicyclo[2.2.1]heptene systems often form endo isomers preferentially (e.g., 91% ee for endo-adducts in ).
  • Catalyst Efficiency : PyBox–La(OTf)₃ systems achieve high enantioselectivity (92% yield) for phenyl-substituted analogs .

Biological Activity

The compound (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine; hydrochloride is a bicyclic amine notable for its unique stereochemistry and structural features. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine; hydrochloride is C13H16ClNC_{13}H_{16}ClN with a molecular weight of approximately 227.73 g/mol. The compound features a bicyclo[2.2.1] framework that includes two bridged cyclopentane rings and a phenyl group, along with an amino group (-NH₂), which enhances its solubility as a hydrochloride salt.

Biological Activity

Research indicates that compounds with similar bicyclic structures often exhibit a range of biological activities. The specific biological activity of (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine; hydrochloride requires further investigation to establish its pharmacological profile.

Potential Biological Activities

  • CNS Activity : Preliminary data suggest potential applications in targeting the central nervous system (CNS), possibly serving as a lead compound for developing CNS-active drugs .
  • Antitumor Properties : Similar compounds in the bicyclic family have shown efficacy against various cancer cell lines, indicating that this compound could also exhibit antitumor activity .
  • Asymmetric Catalysis : The presence of multiple chiral centers suggests potential applications in asymmetric synthesis, where it may act as a ligand or catalyst in stereoselective reactions .

Comparative Analysis

To better understand the biological implications of (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine; hydrochloride, it is useful to compare it with structurally related compounds.

Compound NameStructure TypeNotable Features
Bicyclo[3.3.0]octane derivativesBicyclicDifferent ring size; potential for varied biological activity
1-AminoindaneBicyclicSimilar amine functionality but different ring structure
9-AminoacridinePolycyclicExhibits antitumor activity; different aromatic system

The unique stereochemistry of (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine may confer distinct pharmacological properties compared to these related compounds.

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